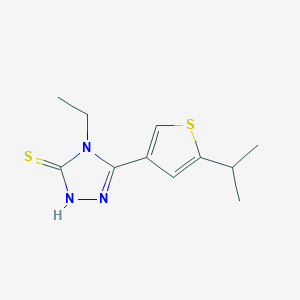![molecular formula C12H11N3O4 B455589 Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate CAS No. 514800-95-4](/img/structure/B455589.png)
Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate
Vue d'ensemble
Description
Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate, also known as MNMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNMB is a nitro-substituted pyrazole derivative that has been synthesized through various methods.
Applications De Recherche Scientifique
Crystal Structure and Hydrogen Bonding : Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate and its isomers exhibit complex crystal structures characterized by hydrogen bonding. These structures have been studied for their potential applications in material science and crystallography (Portilla et al., 2007), (Portilla et al., 2007).
Synthesis and Characterization for Bioactivity : Various derivatives of Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate have been synthesized and characterized for potential bioactivities, including antitumor, antifungal, and antibacterial effects. This is significant in pharmaceutical research for developing new therapeutic agents (Titi et al., 2020).
Study of Chemical Reactivity and Transformations : The compound and its derivatives have been studied for their reactivity and transformations in various chemical processes. Understanding these transformations is crucial in organic synthesis and the development of novel compounds with specific properties (Kormanov et al., 2017).
Antimicrobial and Antitumor Properties : Research has shown that certain derivatives exhibit significant antimicrobial activity against various bacteria and fungi, as well as antitumor properties. These findings are essential for the development of new drugs and treatments (El-Haggar et al., 2015), (Yoshida et al., 2005).
Analytical Applications : There's research on the development of analytical methods for the determination of compounds related to Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate. Such analytical methods are crucial for quality control and research in chemistry and pharmacology (Tymoshuk et al., 2018).
Propriétés
IUPAC Name |
methyl 3-[(4-nitropyrazol-1-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-19-12(16)10-4-2-3-9(5-10)7-14-8-11(6-13-14)15(17)18/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXNCCMRLCHRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785006 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diisopropyl 5-({5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}amino)isophthalate](/img/structure/B455506.png)
![(2E)-5-(4-methoxyphenyl)-7-methyl-N-(2-methylphenyl)-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455508.png)
![2-(3-(4-fluorophenyl)-1-{[5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-4,5-dihydro-1H-pyrazol-5-yl)phenol](/img/structure/B455509.png)
![(2E)-2-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-N,5-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455510.png)
![2-(3-furylmethylene)-7-methyl-5-(5-methyl-2-furyl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455511.png)
![Ethyl 2-({3-[(2-chlorophenoxy)methyl]benzoyl}amino)-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B455514.png)

![N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B455517.png)
![5-(4-methoxyphenyl)-2-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455521.png)
![3-[(4-bromophenoxy)methyl]-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B455522.png)
![3-[(4-bromophenoxy)methyl]-4-methoxy-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzamide](/img/structure/B455523.png)
![2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455524.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-3-[(2-chlorophenoxy)methyl]-4-methoxybenzamide](/img/structure/B455526.png)
![2-{3-[(3-chlorophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B455527.png)